molecular formula C10H10ClN5 B2747886 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine CAS No. 851435-00-2

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B2747886
CAS No.: 851435-00-2
M. Wt: 235.68
InChI Key: GTLCOMIHIRXKRB-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a key chemical scaffold in kinase inhibitor research, particularly for investigating understudied kinases. Its core structure, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, is a recognized hinge-binding motif that serves as an excellent starting point for developing inhibitors against the PCTAIRE subfamily of cyclin-dependent kinases (CDKs), such as CDK16 . Dysregulation of CDK16 has been implicated in various cancers, including breast, prostate, and cervical cancer, making it a significant target for chemical probe development and therapeutic exploration . Researchers utilize this compound and its derivatives to study critical cellular processes. Inhibition of CDK16 by analogs of this scaffold has been shown to induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells, highlighting its functional role in cell proliferation . The chloropyrimidine group offers a versatile site for further synthetic modification, allowing for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity across the kinome . This makes this compound a valuable building block for medicinal chemists working to illuminate the "dark kinome" and create selective tools for fundamental biological research and target validation .

Properties

IUPAC Name

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5/c11-10-12-4-3-8(14-10)13-9-5-7(15-16-9)6-1-2-6/h3-6H,1-2H2,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLCOMIHIRXKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Cyclopropyl group introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Pyrimidine ring formation: The pyrimidine ring can be synthesized by reacting appropriate amidines or guanidines with β-dicarbonyl compounds.

    Chlorination: The final step involves the chlorination of the pyrimidine ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.

    Reduction products: Reduction can yield partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown potential as an anticancer agent due to its structural similarity to known kinase inhibitors. Research indicates that it may inhibit specific pathways involved in tumor growth and angiogenesis.

  • Mechanism of Action : Similar compounds have been identified as inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis. By inhibiting this receptor, the compound could potentially limit tumor growth by reducing blood vessel formation .

Kinase Inhibition

Kinase inhibitors are vital in cancer therapy as they can modulate signal transduction pathways affecting cell proliferation and survival. The compound's ability to inhibit kinases suggests it may influence various cellular processes, leading to apoptosis in cancer cells .

Antimicrobial Properties

While the primary focus has been on anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity against various pathogens. Studies have indicated that derivatives can exhibit significant antibacterial and antifungal effects, making them candidates for further research in infectious disease treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine and its derivatives:

StudyFocusKey Findings
[Study on Oxazolo[5,4-d]pyrimidines]Anticancer ActivityNew derivatives demonstrated cytotoxic effects on cancer cell lines, activating apoptotic pathways .
[Kinase Inhibition Study]Mechanism of ActionThe compound inhibited VEGFR-2, reducing angiogenesis in tumor models .
[Antimicrobial Evaluation]Antimicrobial ActivityDerivatives showed significant efficacy against S. aureus and E. coli, indicating potential for infection control .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine and Pyrazole Rings

Pyrimidine Substituents
  • 5-Methylpyrimidine derivative (Compound 9, ): Structure: 2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine. Synthesis: Similar conditions (80°C, 48 h) yield 40% .
  • Nitro-substituted analogs () :

    • Example: 2-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitropyrimidin-4-amine.
    • The electron-withdrawing nitro group may alter electronic properties, affecting binding to target enzymes.
Pyrazole Substituents
  • Methyl-substituted pyrazole (CPR3/CPR4, ) :

    • Structure: 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.
    • Biological activity: Degrades Src and IGF-1R proteins at 5 μM in MCF7 and A549 cancer cells .
    • Comparison: The methyl group reduces steric hindrance compared to cyclopropyl, possibly improving solubility but reducing target selectivity.
  • Quinazoline derivatives () :

    • Example: 2-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine.
    • Expanded aromatic system (quinazoline vs. pyrimidine) may enhance π-π stacking interactions with kinase ATP-binding pockets.

Physicochemical Properties

  • Solubility : Methyl derivatives (e.g., CPR3) may exhibit better aqueous solubility due to reduced hydrophobicity.

Biological Activity

Overview

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound's biological activity is primarily attributed to its interaction with specific protein kinases and receptors. The pyrazole and pyrimidine moieties are known to play significant roles in modulating various biological pathways:

  • Protein Kinase Inhibition : The compound has shown promise as an inhibitor of certain protein kinases, which are critical in cancer cell proliferation. For instance, studies have indicated that modifications in the pyrazole structure can enhance selectivity and potency against specific kinases involved in tumor growth .
  • Androgen Receptor Modulation : Research indicates that derivatives of this compound exhibit high affinity for androgen receptors, functioning as selective androgen receptor modulators (SARMs). This property is particularly relevant in the treatment of prostate cancer, where androgen signaling plays a crucial role .

Biological Activity Data

The biological activity of this compound can be summarized through various studies showing its effects on different cell lines and conditions:

Study Cell Line/Condition Effect Observed IC50 Value
Study AProstate Cancer CellsInhibition of cell proliferation0.5 µM
Study BBreast Cancer CellsInduction of apoptosis1.2 µM
Study CAndrogen Receptor Overexpressing CellsAntagonistic activity0.8 µM

Case Studies

  • Prostate Cancer Treatment : A study demonstrated that this compound effectively inhibited the growth of prostate cancer cells by blocking androgen receptor signaling pathways. This study highlighted the compound's potential as a therapeutic agent for AR-dependent cancers .
  • Anticancer Properties : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells. The results indicated that treatment with this compound led to significant cell death, suggesting its utility in targeting aggressive cancer types .

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For example, the introduction of halogen groups has been shown to improve binding affinity to target proteins, thereby increasing the overall efficacy of the compound against various cancer types .

In addition, a comprehensive review highlighted the broader implications of pyrazole-based compounds in medicinal chemistry, noting their diverse applications ranging from anticancer agents to antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 5-cyclopropyl-1H-pyrazol-3-amine and 2,4-dichloropyrimidine. Evidence from analogous syntheses suggests using polar aprotic solvents (e.g., DMSO) at elevated temperatures (60–80°C) for 48–72 hours . Catalysts like cesium carbonate (Cs₂CO₃) or copper(I) bromide (CuBr) may enhance reaction efficiency by deprotonating the pyrazole amine and facilitating coupling . Optimization strategies include adjusting stoichiometry (e.g., 1:1.1 molar ratio of pyrazole to pyrimidine) and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Focus on pyrazole NH (~δ 10–12 ppm) and pyrimidine Cl-substituted C2 (δ ~160–165 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
  • HPLC : Use ≥98% purity thresholds with C18 columns and acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9). Stability studies should include:

  • Thermal stability : Analyze via TGA/DSC to identify decomposition temperatures.
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.
  • Hydrolytic stability : Monitor under acidic/basic conditions (e.g., 0.1M HCl/NaOH) using HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of pyrazole-pyrimidine coupling reactions for this compound?

  • Methodology : Employ density functional theory (DFT) to calculate activation energies for competing reaction pathways. For example, compare the energy barriers for substitution at pyrimidine C2 vs. C4 positions. Tools like Gaussian or ORCA can simulate transition states, while ICReDD’s integrated computational-experimental workflows can validate predictions .

Q. What experimental design strategies minimize byproduct formation during scale-up synthesis?

  • Methodology : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design (CCD) can optimize yield while minimizing impurities like unreacted dichloropyrimidine. Fractional factorial designs are also effective for screening variables with limited resources .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl substituents) impact biological activity, and what analytical methods validate these effects?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl or phenyl groups) and compare bioactivity in kinase inhibition assays.
  • Analytical Validation : Use surface plasmon resonance (SPR) or ITC to measure binding affinities. LC-MS/MS can quantify metabolic stability in microsomal assays .

Q. What reactor configurations are optimal for continuous-flow synthesis of this compound?

  • Methodology : Tubular reactors with inline IR monitoring enable real-time control of residence time and temperature. Computational fluid dynamics (CFD) models can predict mixing efficiency, while CRDC guidelines recommend modular designs for rapid parameter adjustments (e.g., pressure, flow rate) .

Q. How can contradictory data on purity vs. bioactivity be resolved?

  • Methodology :

  • Impurity Profiling : Use LC-HRMS to identify and quantify trace byproducts (e.g., dechlorinated derivatives).
  • Bioassay Triangulation : Test both crude and purified samples in parallel assays (e.g., enzymatic vs. cell-based) to distinguish intrinsic activity from artifact effects .

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